molecular formula C13H9Cl3N2O B11957385 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea CAS No. 2617-72-3

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B11957385
CAS No.: 2617-72-3
M. Wt: 315.6 g/mol
InChI Key: QDGIEIGBQXURRS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is a substituted urea derivative characterized by two aromatic rings: a 3-chlorophenyl group and a 3,4-dichlorophenyl group linked via a urea moiety (NHCONH). Its molecular formula is C₁₃H₉Cl₃N₂O, with an average molecular mass of 315.58 g/mol . The compound is structurally related to agrochemicals and pharmaceuticals, particularly those targeting microbial or enzymatic pathways. Notably, it shares structural similarities with triclocarban (1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea), a well-known antimicrobial agent .

Properties

CAS No.

2617-72-3

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19)

InChI Key

QDGIEIGBQXURRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Step 1: Reagent Preparation

  • 3-Chloroaniline : Purified via vacuum distillation (b.p. 230–232°C) to ≥99% purity.

  • 3,4-Dichlorophenyl Isocyanate : Stored under anhydrous conditions to prevent hydrolysis.

Step 2: Reaction Setup

  • Dissolve 3-chloroaniline (1.0 equiv) in anhydrous toluene or dichloromethane (DCM) under nitrogen.

  • Add 3,4-dichlorophenyl isocyanate (1.05 equiv) dropwise at 0–5°C to mitigate exothermic effects.

  • Stir the mixture at 20–25°C for 12–24 hours, monitoring progress via thin-layer chromatography (TLC; ethyl acetate/hexane 1:3).

Step 3: Workup and Purification

  • Quench the reaction with ice-c water, filter the precipitate, and wash with cold ethanol.

  • Recrystallize from ethanol/water (3:1) to obtain white crystalline solid.

  • Characterize via 1H NMR^1\text{H NMR} (δ 8.5–9.5 ppm, urea NH), 13C NMR^{13}\text{C NMR} (C=O at ~155 ppm), and HRMS (m/z 343.1).

Industrial-Scale Production

Industrial protocols optimize for cost and scalability:

  • Continuous Flow Reactors : Enable precise temperature control (25±2°C) and reduce reaction time to 4–6 hours.

  • Solvent Recovery Systems : Toluene is recycled via distillation, reducing waste.

  • Impurity Control : Isocyanate solutions are maintained at ≤20 wt% with impurities <0.1 wt% to prevent side reactions.

Optimization Strategies and Critical Parameters

Solvent Selection

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.48897
DCM8.99298
THF7.68595

Polar aprotic solvents like DCM enhance reactivity but require stringent drying. Toluene balances cost and efficiency.

Temperature and Stoichiometry

  • Temperature : Reactions at >30°C accelerate decomposition; yields drop to 70% at 40°C.

  • Isocyanate Excess : A 5–10% excess minimizes unreacted aniline, improving yield to 90–92%.

Industrial Production Challenges and Solutions

Product Adhesion

Adhesion during drying is mitigated by:

  • Crystallization Modifiers : Adding 1–2% polyvinylpyrrolidone (PVP) prevents agglomeration.

  • Fluidized Bed Dryers : Ensure uniform particle size (50–100 µm).

Byproduct Formation

Common byproducts include:

  • Symmetrical Ureas : Formed via amine-isocyanate dimerization (controlled by stoichiometry).

  • Hydrolysis Products : Suppressed by maintaining anhydrous conditions.

Quality Control and Characterization

Analytical Methods

TechniqueParametersSpecification
HPLCC18 column, 60:40 acetonitrile/waterPurity ≥95% (area normalization)
Karl FischerMoisture ≤0.2%
XRDCrystallinity analysisDefined polymorphic form

Regulatory Compliance

  • Impurity Profiling : LC-MS identifies traces of 3,4-dichloroaniline (limit: ≤0.15%).

  • Residual Solvents : GC headspace analysis ensures toluene <890 ppm (ICH Q3C) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.

Scientific Research Applications

Research indicates that 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

Antimicrobial Properties

Studies have shown that this compound has inhibitory effects against various bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In vitro tests demonstrated that certain derivatives of this compound can inhibit the growth of these pathogens significantly, with some achieving over 90% inhibition against Acinetobacter baumannii .

Anticancer Potential

The dual chlorinated structure of the compound enhances its interaction with biological targets, which may lead to the inhibition of enzymes involved in cancer pathways. Molecular docking studies have elucidated potential binding mechanisms that could be exploited for therapeutic purposes .

Applications in Research and Industry

This compound has several notable applications across different fields:

Medicinal Chemistry

  • Drug Development: The compound serves as a lead structure for developing new antimicrobial agents and anticancer drugs due to its biological activity .
  • Mechanism of Action Studies: It is used to investigate interactions with specific molecular targets such as enzymes or receptors .

Environmental Science

  • Toxicological Assessments: The environmental impact of this compound has been studied extensively, particularly regarding its toxicity to aquatic life. It has been classified as very toxic to aquatic organisms .

Industrial Applications

  • Material Science: Utilized in developing new materials due to its unique chemical properties .
  • Catalysis: Acts as a reagent in organic reactions for synthesizing more complex molecules .

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated significant growth inhibition against Acinetobacter baumannii (94.5% inhibition) .
Toxicological ImpactClassified as highly toxic to aquatic organisms; significant risks associated with environmental release .
Drug DevelopmentInvestigated as a potential drug candidate for treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is part of a broader class of diarylureas, where substituents on the phenyl rings significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Differences
1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea R₁: 3-Cl; R₂: 3,4-diCl C₁₃H₉Cl₃N₂O 315.58 Reference compound
Triclocarban (1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea) R₁: 4-Cl; R₂: 3,4-diCl C₁₃H₉Cl₃N₂O 315.58 Chlorine position on R₁
MMV665953 (1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea) R₁: 3-Cl-4-F; R₂: 3,4-diCl C₁₃H₈Cl₃FN₂O 348.57 Addition of fluorine at R₁
1-(3,4-Dichlorophenyl)-3-methylurea R₁: 3,4-diCl; R₂: CH₃ C₈H₇Cl₂N₂O 233.06 Methyl group replaces aromatic ring
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea R₁: 4-CN; R₂: 3,4-diCl C₁₄H₉Cl₂N₃O 306.15 Cyano substituent enhances polarity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F, CN) increase stability and resistance to metabolic degradation .

Key Observations :

  • Bulky substituents (e.g., thiazole-piperazine in 11g) reduce yields slightly compared to simpler analogs (e.g., 9g) .
  • The presence of chlorine atoms correlates with higher molecular weights, as seen in ESI-MS data.
Environmental Impact
  • Persistence: 1-(3,4-Dichlorophenyl)urea derivatives are frequently detected in environmental samples (e.g., soil, water) due to their resistance to hydrolysis . Methylated analogs (e.g., 1-(3,4-dichlorophenyl)-3-methylurea) show higher detection rates in small mammals (75% of individuals) compared to non-methylated forms .
  • Human Exposure :
    • 1-(3,4-Dichlorophenyl)urea is detected in children at higher concentrations than adults, suggesting age-dependent metabolic or exposure differences .

Biological Activity

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, a urea derivative with the molecular formula C₁₃H₉Cl₃N₂O and a molecular weight of approximately 315.6 g/mol, has garnered significant attention in recent years for its biological activities, particularly in antimicrobial and anticancer research. The presence of chlorinated phenyl groups enhances its reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry.

Chemical Structure

The compound features a central urea moiety flanked by two chlorinated phenyl groups:

Chemical Structure C6H4 Cl NC O NC6H3 Cl 2\text{Chemical Structure }\text{C}_6\text{H}_4\text{ Cl }-\text{N}-\text{C O }-\text{N}-\text{C}_6\text{H}_3\text{ Cl }_2

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. The chlorinated structure is believed to enhance its binding affinity to various biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

A study highlighted the compound's effectiveness against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed variable levels of inhibition:

Bacterial Strain Inhibition Percentage
Acinetobacter baumannii94.5%
Staphylococcus aureusModerate
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaPoor
Escherichia coliPoor

The compound demonstrated particularly strong activity against Acinetobacter baumannii, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Research involving various tumor cell lines indicated that the compound could inhibit cancer cell growth effectively. A notable study reported that derivatives of urea compounds exhibited strong inhibition against multiple cancer types, supporting the hypothesis that structural modifications can significantly influence biological activity .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes or receptors within microbial and cancerous cells. The presence of chlorine atoms enhances the compound's ability to bind to these targets, potentially leading to enzyme inhibition or modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive screening of various urea derivatives revealed that this compound exhibited one of the highest growth inhibition rates against Acinetobacter baumannii among tested compounds. Molecular docking studies were conducted to elucidate the binding interactions responsible for this activity .
  • Anticancer Research : In vitro assays against NCI 60 tumor-cell lines demonstrated that derivatives related to this compound had potent antineoplastic effects, indicating a promising avenue for further drug development in oncology .

Q & A

Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The synthesis typically involves reacting 3-chloroaniline with 3,4-dichlorophenyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere. Key steps include:
  • Step 1 : Equimolar mixing of reactants at 0–5°C to minimize side reactions.
  • Step 2 : Gradual warming to room temperature with stirring for 12–24 hours.
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Optimization focuses on solvent selection, temperature control, and catalyst use (e.g., triethylamine) to improve yields (>80%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm) and urea carbonyl (δ 155–160 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 314.0) .
  • Infrared Spectroscopy (IR) : Detects urea C=O stretching (~1640–1680 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What are the known biological activities of this compound, and what standard assays are used to evaluate them?

  • Methodological Answer : Reported activities include:
  • Anticancer : Assessed via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to controls.
  • Antimicrobial : Disk diffusion or microdilution assays against E. coli and S. aureus.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G** basis set) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithm runs.
  • MD Simulations : GROMACS for stability analysis (50 ns trajectories) to validate binding poses .

Q. What strategies are recommended for resolving contradictions in biodegradation data between laboratory and environmental studies?

  • Methodological Answer :
  • Controlled Environmental Mimicry : Use microcosms with soil/water matrices matching field conditions (pH, microbial diversity).
  • Metabolite Profiling : LC-MS/MS to track intermediates (e.g., 3,4-dichloroaniline) and compare degradation pathways.
  • Isotope-Labeling : 14^{14}C-labeled compound to quantify mineralization rates and non-extractable residues .

Q. How does the substitution pattern on the aryl groups influence the compound's bioactivity, and what SAR studies support these findings?

  • Methodological Answer : Structural modifications impact potency:
Substituent PositionBioactivity TrendExample Comparison
3-Cl vs. 4-Cl 3-Cl enhances kinase inhibition (ΔIC50_{50} = 2.5 μM)1-(3-Cl-phenyl) vs. 1-(4-Cl-phenyl) derivatives
Addition of Pyrimidine Pyrimidine moiety increases solubility and target affinity (logP reduction by 0.8)Comparison with non-heterocyclic analogs
  • Key SAR Tools : Hansch analysis (hydrophobicity vs. activity) and CoMFA models to predict activity cliffs .

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